8-Aminoquinoline-6-carboxylic acid
Overview
Description
8-Aminoquinoline-6-carboxylic acid is a nitrogen-containing heterocyclic compound that features a quinoline core with an amino group at the 8th position and a carboxylic acid group at the 6th position. This compound is notable for its applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The quinoline framework is a versatile and important motif found in many natural products, functional materials, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-aminoquinoline-6-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the cyclization of aniline derivatives with β-ketoesters under suitable reaction conditions to form quinoline derivatives . Another approach involves the use of transition metal catalysts, photocatalysts, or metal-free conditions to form C–C and C–Z (Z = heteroatom) bonds on the quinoline ring .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable chemistry methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as nano ZnO and ionic liquids . These methods aim to minimize the use of hazardous reagents and harsh reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 8-Aminoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic catalysis.
Major Products: The major products formed from these reactions include substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
8-Aminoquinoline-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-aminoquinoline-6-carboxylic acid involves its ability to coordinate with metal ions and facilitate various chemical transformations. The amino and carboxylic acid groups act as ligands, forming stable complexes with metal ions. This coordination enhances the reactivity of the compound, enabling it to participate in C–H activation and other catalytic processes . The molecular targets and pathways involved include transition metal catalysts and single electron transfer (SET) mechanisms .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and use as an antifungal and antibacterial agent.
Quinoline-2-carboxylic acid: Another quinoline derivative with applications in medicinal chemistry and materials science.
8-Aminoquinoline: A precursor to various functionalized quinoline derivatives and used as a directing group in organic synthesis.
Uniqueness: 8-Aminoquinoline-6-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the quinoline ring, which enhances its versatility in coordination chemistry and catalysis. This dual functionality allows for the formation of stable metal complexes and facilitates a wide range of chemical transformations .
Properties
IUPAC Name |
8-aminoquinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTKGGPTKPEZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308648-63-6 | |
Record name | 8-aminoquinoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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